molecular formula C12H14BrN5O B2385298 N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine CAS No. 2094853-25-3

N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine

Cat. No.: B2385298
CAS No.: 2094853-25-3
M. Wt: 324.182
InChI Key: PPRPMVJCSNTPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a bromopyrazine moiety and a methoxymethyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the bromopyrazine intermediate. One common method involves the bromination of pyrazine, followed by the introduction of the methyl group through a methylation reaction. The methoxymethyl group is then added via a nucleophilic substitution reaction. The final step involves the coupling of the bromopyrazine intermediate with the pyrimidine ring under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Chemical Reactions Analysis

N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the bromine atom, resulting in a dehalogenated product.

    Substitution: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The bromopyrazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxymethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The pyrimidine ring is involved in binding to nucleic acids, which may contribute to its biological activities.

Comparison with Similar Compounds

N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine can be compared with similar compounds such as:

    N-[(5-chloropyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    N-[(5-bromopyrazin-2-yl)methyl]-2-(hydroxymethyl)-6-methylpyrimidin-4-amine: The hydroxymethyl group can alter the compound’s solubility and reactivity.

    N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-ethylpyrimidin-4-amine: The ethyl group may affect the compound’s steric properties and interactions with molecular targets.

Properties

IUPAC Name

N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5O/c1-8-3-11(18-12(17-8)7-19-2)16-5-9-4-15-10(13)6-14-9/h3-4,6H,5,7H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRPMVJCSNTPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)COC)NCC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.